molecular formula C17H20ClNO2S B1341377 (S)-Hphvsph hcl CAS No. 170111-43-0

(S)-Hphvsph hcl

Katalognummer: B1341377
CAS-Nummer: 170111-43-0
Molekulargewicht: 337.9 g/mol
InChI-Schlüssel: SRGXYAGPHWUYGO-SHFDOEPXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Hphvsph HCl is a chiral organic compound characterized by its hydrochloride salt form. Key attributes include:

  • Molecular Formula: Likely analogous to compounds such as H-Phe(4-NH2)-OH (C₉H₁₂N₂O₂) .
  • Chirality: The (S)-enantiomer configuration may influence binding affinity and metabolic stability compared to its (R)-counterpart .
  • Synthesis: Prepared via catalytic hydrogenation (e.g., Pd/BaSO₄) or coupling reactions, yielding 85–87% purity under optimized conditions .

Eigenschaften

IUPAC Name

(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S.ClH/c18-16(12-11-15-7-3-1-4-8-15)13-14-21(19,20)17-9-5-2-6-10-17;/h1-10,13-14,16H,11-12,18H2;1H/b14-13+;/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGXYAGPHWUYGO-SHFDOEPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C=CS(=O)(=O)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](/C=C/S(=O)(=O)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(S)-Hphvsph hydrochloride (HCl) is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article explores its mechanisms, efficacy, and potential applications based on recent research findings.

Overview of (S)-Hphvsph HCl

This compound is an enantiomer of a class of compounds known for their antimitotic properties. These compounds have been synthesized and evaluated for their ability to disrupt microtubule dynamics, which is critical in cell division. The biological activity of this compound has been compared to its counterpart, (R)-Hphvsph HCl, with notable differences in potency.

The primary mechanism through which this compound exerts its biological effects is by disrupting microtubule assembly. Microtubules are essential components of the cytoskeleton and play a vital role in mitosis. By inhibiting tubulin polymerization, this compound leads to mitotic arrest and subsequent cell death in cancer cells.

Key Findings:

  • Microtubule Disruption : Studies have shown that this compound causes significant loss of the interphase microtubule network in a concentration-dependent manner, similar to the effects observed with colchicine and other known antimitotic agents .
  • Potency Comparison : The effective concentration required to achieve 50% loss of cellular microtubules (EC50) was found to be 23 nM for this compound, compared to 278 nM for its (R)-isomer, indicating that the (S)-enantiomer is approximately 12-fold more potent .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound was tested against a panel of 60 tumor cell lines, revealing that it was 10- to 88-fold more potent than the (R)-isomer across different cell types.

Table 1: Cytotoxicity Data for this compound

CompoundIC50 (nM) ± SDEC50 (nM)% Inhibition at 5 µM
This compound12 ± 0.82393 ± 0.9
(R)-Hphvsph HCl51 ± 427877 ± 2
Racemic Mixture---

Case Studies

Recent studies have highlighted the potential clinical applications of this compound in cancer therapy:

  • Breast Cancer Treatment : In vitro studies using MDA-MB-435 breast cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability, supporting its use as a potential therapeutic agent against breast cancer .
  • Mechanistic Insights : Further molecular modeling studies suggest that the enhanced potency of the (S)-enantiomer may be attributed to better binding affinity to tubulin compared to the (R)-isomer, although additional mechanisms may also contribute .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Table 1 compares (S)-Hphvsph HCl with structurally related compounds.

Property This compound (R)-2-Amino-3-(4-aminophenyl)propanoic acid H-Phe(4-NH2)-OH 2-Amino-2-(3-aminophenyl)acetic acid
Molecular Formula C₉H₁₂N₂O₂·HCl (inferred) C₉H₁₂N₂O₂ C₉H₁₂N₂O₂ C₈H₁₀N₂O₂
Molecular Weight ~216.66 (HCl form) 180.20 180.20 166.18
Chirality S-configuration R-configuration Not specified Non-chiral
Solubility High (HCl enhances aqueous solubility) Moderate in water Moderate in water Low in water
Synthetic Yield 85–87% 80–85% 87% 75%

Key Findings :

  • The hydrochloride salt form of this compound improves solubility compared to non-salt analogs, similar to creatine HCl’s enhanced solubility over monohydrate forms .
  • Chirality impacts biological activity; for example, (S)-enantiomers often exhibit higher receptor selectivity than (R)-forms in pharmaceutical contexts .

Pharmacological and Functional Differences

A. Bioavailability and Efficacy
  • Creatine HCl vs. Monohydrate: Creatine HCl achieves comparable muscle mass gains to monohydrate but with lower dosing requirements (2–5 g/day vs. 20 g/day) due to superior solubility . By analogy, this compound may require smaller doses for equivalent efficacy.
  • Antiemetic Agents: Palonosetron HCl (a 5-HT₃ antagonist) demonstrates prolonged efficacy (72-hour PONV control) and fewer rescue medications compared to ondansetron/granisetron . If this compound shares receptor-targeting mechanisms, its hydrochloride form could enhance duration of action.
B. Toxicological Profiles
  • SVHC Considerations: Chemical similarity models assess toxicity risks by comparing structural motifs to Substances of Very High Concern (SVHCs) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-Hphvsph HCl with high enantiomeric purity in academic laboratories?

  • Methodological Answer : Synthesis should prioritize chiral resolution techniques, such as asymmetric catalysis or enzymatic resolution, to ensure enantiomeric purity. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. Analytical validation via chiral HPLC or circular dichroism (CD) spectroscopy is critical to confirm purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural conformation, while X-ray crystallography confirms absolute stereochemistry. High-performance liquid chromatography (HPLC) with chiral columns quantifies enantiomeric excess. Mass spectrometry (MS) validates molecular weight. Ensure protocols adhere to reproducibility standards by documenting instrument parameters and calibration details .

Q. How can researchers ensure reproducibility in the synthesis of this compound across different laboratories?

  • Methodological Answer : Standardize protocols by providing detailed reaction steps, including catalyst loading, solvent purification methods, and inert atmosphere requirements. Cross-validate results through interlaboratory studies and share raw data (e.g., NMR spectra, chromatograms) in supplementary materials .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic properties and reactivity of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a basis set like 6-31G(d) to model molecular orbitals and electrostatic potential surfaces. Validate computational results against experimental data (e.g., UV-Vis spectra, redox potentials). Address discrepancies by refining solvation models or incorporating dispersion corrections .

Q. What strategies are recommended for resolving contradictions in experimental data when determining the crystal structure of this compound?

  • Methodological Answer : Cross-validate X-ray diffraction data with alternative techniques like powder XRD or electron microscopy. Assess systematic errors (e.g., crystal quality, temperature effects) and apply Rietveld refinement for structural accuracy. Report confidence intervals for bond lengths/angles to quantify uncertainty .

Q. How can researchers design experiments to investigate the kinetic stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Employ accelerated stability testing via HPLC to monitor degradation kinetics. Use Arrhenius plots to extrapolate shelf-life under standard conditions. Statistical tools like ANOVA identify significant factors (e.g., pH, ionic strength) affecting stability. Include error margins in rate constants to enhance reliability .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in pharmacological studies involving this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use bootstrap resampling to estimate confidence intervals for EC₅₀ values. Address outliers with robust statistical tests (e.g., Grubbs' test) and report effect sizes to contextualize biological significance .

Data Reporting and Validation

Q. How should researchers report conflicting solubility data for this compound in different solvent systems?

  • Methodological Answer : Disclose solvent purity, temperature control (±0.1°C), and equilibration time in methodology. Compare results with literature values using statistical tests (e.g., t-tests). If discrepancies persist, propose hypotheses (e.g., polymorphic forms) and suggest follow-up experiments (e.g., differential scanning calorimetry) .

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound in interdisciplinary studies?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For pharmacological studies, apply PICO (Population, Intervention, Comparison, Outcome) to define scope. Ensure alignment with gaps identified in systematic literature reviews .

Tables for Quick Reference

Parameter Recommended Method Key References
Enantiomeric PurityChiral HPLC with polysaccharide columns
Structural ValidationSingle-crystal XRD
Computational ModelingDFT/B3LYP/6-31G(d)
Stability TestingAccelerated degradation studies

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.